molecular formula C24H23N5O7 B11626688 Methyl 4-[3-methoxy-4-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-[3-methoxy-4-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11626688
M. Wt: 493.5 g/mol
InChI Key: LMHAAZIHLWYEIF-UHFFFAOYSA-N
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Description

Methyl 4-[3-methoxy-4-({N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-methoxy-4-({N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. The key steps include the formation of the indole derivative, the hydrazinecarbonyl intermediate, and the final coupling with the tetrahydropyrimidine carboxylate. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-methoxy-4-({N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-[3-methoxy-4-({N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[3-methoxy-4-({N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-methylbenzoate: Shares a similar methoxy and methyl substitution pattern but lacks the complex indole and tetrahydropyrimidine moieties.

    3-Methoxy-4-methylheptane: Contains a methoxy group and a methyl group but differs significantly in structure and properties.

Uniqueness

Methyl 4-[3-methoxy-4-({N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups and complex structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23N5O7

Molecular Weight

493.5 g/mol

IUPAC Name

methyl 4-[4-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H23N5O7/c1-12-19(23(32)35-3)20(27-24(33)25-12)13-8-9-16(17(10-13)34-2)36-11-18(30)28-29-21-14-6-4-5-7-15(14)26-22(21)31/h4-10,20,26,31H,11H2,1-3H3,(H2,25,27,33)

InChI Key

LMHAAZIHLWYEIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC(=O)N=NC3=C(NC4=CC=CC=C43)O)OC)C(=O)OC

Origin of Product

United States

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